5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one is a complex organic compound with a unique structure that includes a pyridoquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridoquinoxaline Core: This can be achieved through a cyclization reaction involving appropriate diamines and diketones under acidic or basic conditions.
Introduction of the Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyridoquinoxaline core.
Reduction: Reduction reactions can be used to modify the quinoxaline ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used but can include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple halogen atoms can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound shares the chloro and fluoro substituents but has a different core structure.
Trifluoromethylated Pyridines: These compounds share the trifluoromethyl group and may have similar electronic properties.
Uniqueness
The uniqueness of 5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one lies in its combination of a pyridoquinoxaline core with multiple halogen substituents, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF4N2O/c21-14-4-3-5-15(22)13(14)11-27-18-10-12(20(23,24)25)7-8-16(18)26-9-2-1-6-17(26)19(27)28/h3-5,7-8,10,17H,1-2,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARBDONOWLEWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C3=C2C=CC(=C3)C(F)(F)F)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.